3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole ring and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the azepane group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-aminopyrazole with azepan-1-ylmethyl chloride in the presence of a base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol: Similar structure but contains an oxadiazole ring instead of a pyrazole ring.
1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: Contains a pyrazolo[3,4-d]pyrimidine ring.
Uniqueness
3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and an azepane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(azepan-1-ylmethyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-11(12)8-10(13-14)9-15-6-4-2-3-5-7-15/h8H,2-7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COERDRQANPTMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2CCCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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